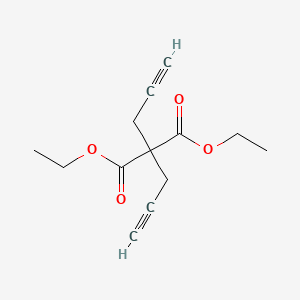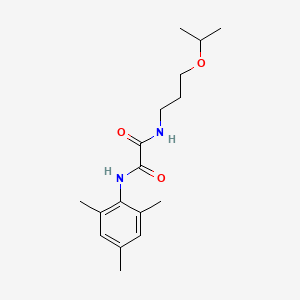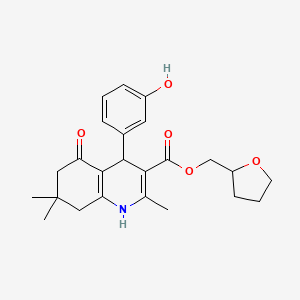![molecular formula C10H10BrNO2S2 B4945555 2-[(3-Methyl-1,3-benzothiazol-3-ium-2-yl)sulfanyl]acetic acid;bromide](/img/structure/B4945555.png)
2-[(3-Methyl-1,3-benzothiazol-3-ium-2-yl)sulfanyl]acetic acid;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Methyl-1,3-benzothiazol-3-ium-2-yl)sulfanyl]acetic acid;bromide is a complex organic compound that belongs to the benzothiazole family This compound is characterized by the presence of a benzothiazolium ion, which is a heterocyclic aromatic compound containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methyl-1,3-benzothiazol-3-ium-2-yl)sulfanyl]acetic acid;bromide typically involves the reaction of 3-methylbenzothiazolium iodide with a suitable thiol compound under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Quality control measures, including spectroscopic analysis and chromatography, are employed to verify the identity and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3-Methyl-1,3-benzothiazol-3-ium-2-yl)sulfanyl]acetic acid;bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aqueous sodium hydroxide or amine in an organic solvent.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Substitution: Formation of hydroxyl or amino derivatives.
Applications De Recherche Scientifique
2-[(3-Methyl-1,3-benzothiazol-3-ium-2-yl)sulfanyl]acetic acid;bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting biological molecules.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 2-[(3-Methyl-1,3-benzothiazol-3-ium-2-yl)sulfanyl]acetic acid;bromide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. In biological systems, it may interfere with cellular processes by generating reactive oxygen species (ROS) or by inhibiting key metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dimethylbenzothiazolium iodide
- 3-Methyl-2(3H)-benzothiazolone
- 3-Methyl-2-benzothiazolinone hydrazone hydrochloride
Uniqueness
2-[(3-Methyl-1,3-benzothiazol-3-ium-2-yl)sulfanyl]acetic acid;bromide is unique due to its specific structural features, such as the presence of both a benzothiazolium ion and a sulfanylacetic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
2-[(3-methyl-1,3-benzothiazol-3-ium-2-yl)sulfanyl]acetic acid;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S2.BrH/c1-11-7-4-2-3-5-8(7)15-10(11)14-6-9(12)13;/h2-5H,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXMFHWGVUREPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C(SC2=CC=CC=C21)SCC(=O)O.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[3-[(6-chloro-2-methylquinolin-4-yl)amino]phenyl]ethanone;hydrochloride](/img/structure/B4945489.png)
![2-[(1,3-benzodioxol-5-ylamino)methylene]-6-methoxy-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B4945495.png)
![4-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}thiomorpholine](/img/structure/B4945507.png)
![4-METHYL-N-{2-[2-NITRO-4-(TRIFLUOROMETHYL)ANILINO]ETHYL}BENZAMIDE](/img/structure/B4945511.png)
![6-(cyclobutylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B4945518.png)


![N-[4-[2-[3,5-dimethyl-4-[(2-morpholin-4-ylacetyl)amino]phenyl]propan-2-yl]-2,6-dimethylphenyl]-2-morpholin-4-ylacetamide](/img/structure/B4945532.png)

![2-[(3,4-Dichlorophenyl)sulfonyl-methylamino]acetamide](/img/structure/B4945544.png)
![2-[3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]acetic acid](/img/structure/B4945549.png)

![(3R,4R)-1-(oxan-4-yl)-4-[4-(2-phenylethyl)piperazin-1-yl]piperidin-3-ol](/img/structure/B4945556.png)
![(4-chlorophenyl)-[5-hydroxy-3-(3-nitrophenyl)-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone](/img/structure/B4945564.png)
